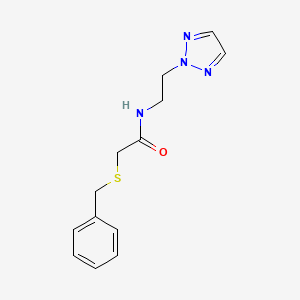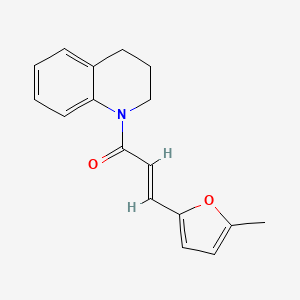
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzylthio)acetamide, also known as TETA-BTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Heterocyclic Compound Synthesis
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzylthio)acetamide is involved in the synthesis of various innovative heterocyclic compounds. For instance, it can serve as a precursor in the synthesis of pyrrole, pyridine, coumarin, thiazole, and several other heterocycles. These compounds have been evaluated for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis. The structural characterization of these compounds is thorough, involving techniques such as IR, MS, NMR, and spectroscopic analysis, ensuring their potential application in agricultural pest control strategies (Fadda et al., 2017).
Antimicrobial Activity
The compound also plays a crucial role in the green synthesis of 1,4-disubstituted 1,2,3-triazoles, which exhibit significant antimicrobial activities. These triazoles are synthesized via a 1,3-dipolar cycloaddition reaction, showcasing effectiveness against a range of bacterial and fungal strains. The ultrasound-assisted synthesis of these compounds results in reduced reaction times and higher yields, indicating a sustainable approach to developing new antimicrobial agents (Rezki, 2016).
Chemoselective Acetylation
Moreover, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzylthio)acetamide is instrumental in the chemoselective acetylation of 2-aminophenol, yielding N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs. This process leverages immobilized lipase catalysis, emphasizing the compound's significance in facilitating enzyme-mediated reactions that are pivotal for pharmaceutical applications, particularly in the context of antimalarial drug synthesis (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(triazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-13(14-8-9-17-15-6-7-16-17)11-19-10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZVTSBOHCXGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2891979.png)



![1-[(4-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2891986.png)

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2891991.png)
![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2891992.png)

![N-(4-methyl-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2891994.png)
![N-(1-cyano-2-methoxy-1-methylethyl)-3-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2891997.png)

